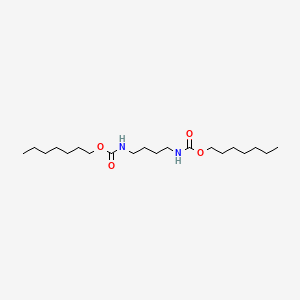
Diheptyl butane-1,4-diylbiscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diheptyl butane-1,4-diylbiscarbamate, also known by its chemical formula C20H40N2O4, is a compound with the following structure:
Structure:CH3(CH2)6OCONH(CH2)4OCONH(CH2)6OCH3
This compound belongs to the class of carbamates and is characterized by its long aliphatic carbon chains. It is used in various applications due to its unique properties.
Preparation Methods
Synthetic Routes: Diheptyl butane-1,4-diylbiscarbamate can be synthesized through the following steps:
Heptyl Alcohol (1-Heptanol) Synthesis: Start by synthesizing 1-heptanol (heptyl alcohol) from heptanal. This involves reduction of the aldehyde group using a reducing agent (e.g., sodium borohydride).
Heptyl Chloroformate Formation: React 1-heptanol with phosgene (COCl) to form heptyl chloroformate.
Carbamate Formation: Finally, react heptyl chloroformate with ammonia or an amine (e.g., butylamine) to yield this compound.
Industrial Production: Industrial production methods involve scaling up the synthetic routes described above. These processes are typically carried out in batch reactors or continuous flow systems.
Chemical Reactions Analysis
Diheptyl butane-1,4-diylbiscarbamate can undergo various reactions:
Hydrolysis: The carbamate functional groups can be hydrolyzed under acidic or basic conditions.
Esterification: Reaction with acids to form esters.
Amidation: Reaction with amines to form amides.
Common reagents include acids (e.g., HCl), bases (e.g., NaOH), and amines (e.g., butylamine). Major products include heptyl alcohol, heptyl chloroformate, and the carbamate itself.
Scientific Research Applications
Chemistry::
Surfactants: Diheptyl butane-1,4-diylbiscarbamate is used as a surfactant due to its amphiphilic nature.
Lubricants: Its long hydrocarbon chains make it suitable for lubricating applications.
Drug Delivery: The compound’s lipophilic properties enable it to serve as a carrier for drug delivery systems.
Biocompatibility Studies: Researchers investigate its biocompatibility for medical implants.
Plasticizers: It acts as a plasticizer in polymer formulations.
Textile Industry: Used in textile processing.
Mechanism of Action
The exact mechanism of action is context-dependent. its lipophilicity suggests interactions with cell membranes or lipid bilayers. Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Diheptyl butane-1,4-diylbiscarbamate shares similarities with other long-chain carbamates, such as diheptyl pentane-1,5-diylbiscarbamate and diheptyl hexane-1,6-diylbiscarbamate.
Properties
Molecular Formula |
C20H40N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
heptyl N-[4-(heptoxycarbonylamino)butyl]carbamate |
InChI |
InChI=1S/C20H40N2O4/c1-3-5-7-9-13-17-25-19(23)21-15-11-12-16-22-20(24)26-18-14-10-8-6-4-2/h3-18H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
RYQVHNLUMJRDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)NCCCCNC(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















